N-[(E)-AMINO[(1,3-BENZOTHIAZOL-2-YL)AMINO]METHYLIDENE]-3,5-DIMETHOXYBENZAMIDE
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Overview
Description
N-[(E)-AMINO[(1,3-BENZOTHIAZOL-2-YL)AMINO]METHYLIDENE]-3,5-DIMETHOXYBENZAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-AMINO[(1,3-BENZOTHIAZOL-2-YL)AMINO]METHYLIDENE]-3,5-DIMETHOXYBENZAMIDE typically involves the reaction of 2-amino-1,3-benzothiazole with 3,5-dimethoxybenzoyl chloride under amide coupling conditions. The reaction is often mediated by coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a base like N,N-diisopropylethylamine (DIEA) in a solvent such as dichloroethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-AMINO[(1,3-BENZOTHIAZOL-2-YL)AMINO]METHYLIDENE]-3,5-DIMETHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[(E)-AMINO[(1,3-BENZOTHIAZOL-2-YL)AMINO]METHYLIDENE]-3,5-DIMETHOXYBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(E)-AMINO[(1,3-BENZOTHIAZOL-2-YL)AMINO]METHYLIDENE]-3,5-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-benzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: Known for their anti-inflammatory properties.
N-(benzothiazol-2-yl)-2-cyanoacetamide: Used in the synthesis of biologically active heterocycles.
Uniqueness
N-[(E)-AMINO[(1,3-BENZOTHIAZOL-2-YL)AMINO]METHYLIDENE]-3,5-DIMETHOXYBENZAMIDE stands out due to its unique combination of the benzothiazole and dimethoxybenzamide moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(Z)-N'-(1,3-benzothiazol-2-yl)carbamimidoyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-23-11-7-10(8-12(9-11)24-2)15(22)20-16(18)21-17-19-13-5-3-4-6-14(13)25-17/h3-9H,1-2H3,(H3,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWYNHJLERBERJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC(=NC2=NC3=CC=CC=C3S2)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)C(=O)N/C(=N\C2=NC3=CC=CC=C3S2)/N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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